The Chemistry and Applications of (1S)-2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine: A Technical Guide
The Chemistry and Applications of (1S)-2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine: A Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of chiral α -branched pyridylalkylamines has become a cornerstone for developing highly selective therapeutics. (1S)-2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine (CAS: 1213669-70-5) is a high-value chiral building block characterized by its precise stereoelectronic profile. The combination of a hydrogen-bond-accepting pyridine ring, a conformationally restricting ortho-methyl group, and a bulky isopropyl moiety makes this compound an exceptional pharmacophore for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and GPCR allosteric modulators.
This technical guide provides an authoritative analysis of the compound's structural properties, details a self-validating asymmetric synthesis protocol, and outlines analytical methodologies for enantiomeric verification.
Physicochemical & Structural Profiling
The architectural value of (1S)-2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine lies in its rigid stereochemistry. The 3-methyl group on the pyridine ring induces a severe steric clash with the adjacent α -carbon substituents, forcing the pyridine ring out of coplanarity. This "ortho-effect" pre-organizes the molecule into a low-energy conformation, significantly reducing the entropic penalty upon binding to target proteins .
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value / Description |
| IUPAC Name | (1S)-2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine |
| CAS Registry Number | 1213669-70-5 |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| Stereochemistry | (1S) configuration at the α -carbon |
| Hydrogen Bond Acceptors | 2 (Pyridine nitrogen, primary amine) |
| Hydrogen Bond Donors | 1 (Primary amine -NH2) |
| LogP (Predicted) | ~1.8 - 2.2 (Optimal for membrane permeability) |
Asymmetric Synthesis Methodology
The catalytic asymmetric synthesis of chiral pyridines is notoriously difficult because the Lewis basicity of the pyridine nitrogen often poisons transition-metal catalysts. To bypass this, the most robust and scalable approach utilizes Ellman’s sulfinamide auxiliary chemistry .
The following protocol leverages a zirconocene-mediated reduction to achieve exceptional diastereomeric excess (d.e.), overcoming the steric hindrance of the isopropyl group .
Step-by-Step Self-Validating Protocol
Step 1: Ketimine Condensation
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Reagents : 3-Methyl-2-pyridyl isopropyl ketone (1.0 eq), (S)-tert-butanesulfinamide (1.2 eq), Ti(OEt)₄ (5.0 eq), anhydrous THF.
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Procedure : Combine the ketone and sulfinamide in THF. Add Ti(OEt)₄ and heat the sealed vessel at 80 °C for 12 hours. Cool to room temperature, dilute with EtOAc, and precipitate titanium salts with brine. Filter through Celite and concentrate.
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Causality : Titanium(IV) ethoxide functions dually as a Lewis acid to activate the sterically hindered ketone and as a desiccant to irreversibly trap water, driving the equilibrium forward.
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Self-Validation (IPC) : Monitor the reaction via LC-MS. The protocol is self-validating when the ketone mass [M+H]⁺ is fully replaced by the ketimine mass. Proceeding with unreacted ketone will lead to racemic amine byproducts during the reduction phase.
Step 2: Diastereoselective Reduction
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Reagents : Zirconocene chloride hydride (Schwartz's reagent) (1.5 eq), THF.
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Procedure : Cool the crude ketimine solution to -78 °C. Slowly add Schwartz's reagent. Stir for 1 hour, allowing the reaction to warm to 0 °C, then quench with aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
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Causality : Zirconium's high oxophilicity forces the coordination of the sulfinyl oxygen, creating a rigid cyclic half-chair transition state. This conformation minimizes steric clashes between the cyclopentadienyl ligands and the pyridine ring, directing hydride attack exclusively from the less hindered face to establish the (1S) stereocenter.
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Self-Validation (IPC) : Perform crude ¹H-NMR. The diastereomeric ratio (d.r.) must exceed 95:5, visually validated by the distinct chemical shift of the α -proton compared to the minor diastereomer.
Step 3: Acidic Cleavage
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Reagents : 4M HCl in dioxane, Methanol.
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Procedure : Dissolve the purified sulfinamide in MeOH, add 4M HCl in dioxane, and stir at room temperature for 2 hours. Concentrate under vacuum and triturate with diethyl ether.
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Causality : The anhydrous acidic environment selectively protonates the sulfinamide, facilitating the cleavage of the N-S bond without racemizing the newly formed α -chiral center.
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Self-Validation (IPC) : The instantaneous formation of a white crystalline precipitate (the amine hydrochloride salt) serves as a physical validation of successful cleavage.
Figure 1: Asymmetric synthesis workflow for (1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine.
Analytical Validation & Enantiomeric Purity
To guarantee the integrity of the (1S) enantiomer for downstream biological assays, orthogonal analytical validation is required. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying enantiomeric excess (e.e.).
Chiral HPLC Protocol
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Column : Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
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Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
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Flow Rate : 1.0 mL/min at 25 °C.
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Detection : UV at 254 nm.
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Causality : The amylose backbone provides a chiral helical groove. The pyridine ring of the analyte engages in π−π stacking with the phenylcarbamate groups of the stationary phase, while the primary amine acts as a hydrogen bond donor. The addition of 0.1% diethylamine is a critical system-suitability requirement; it acts as a competing base to suppress secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution between the (1R) and (1S) enantiomers.
References
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Harwood, S. J., Aloiau, A. N., Bobek, B. M., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 89(6), 3875-3882.[Link][1]
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Taylor, A. M., & Hoveyda, A. H. (2008). Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. Journal of the American Chemical Society, 130(34), 11297-11299.[Link][2]
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Zhou, P., Chen, B. C., & Davis, F. A. (2004). Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). Tetrahedron, 60(37), 8003-8030.[Link][3]
Sources
- 1. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
